Tcs 5861528

TRPA1 antagonist in vivo potency diabetic neuropathy

TCS 5861528 (also designated Chembridge-5861528, CHEMBL1086339) is a synthetic small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It belongs to the xanthine derivative class, structurally derived from HC-030031, and antagonizes both allyl isothiocyanate (AITC)-evoked and 4-hydroxynonenal (4-HNE)-evoked TRPA1 responses with IC50 values of 14.3 μM and 18.7 μM, respectively, in human TRPA1 calcium influx assays.

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
CAS No. 332117-28-9
Cat. No. B1682950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcs 5861528
CAS332117-28-9
SynonymsTCS5861528, TCS-5861528, TCS 5861528, Chembridge-5861528, Chembridge5861528, Chembridge 5861528
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25)
InChIKeyZUTUWJYMCADJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCS 5861528 (CAS 332117-28-9): TRPA1 Channel Antagonist for Pain & Neuropathy Research Procurement


TCS 5861528 (also designated Chembridge-5861528, CHEMBL1086339) is a synthetic small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1]. It belongs to the xanthine derivative class, structurally derived from HC-030031, and antagonizes both allyl isothiocyanate (AITC)-evoked and 4-hydroxynonenal (4-HNE)-evoked TRPA1 responses with IC50 values of 14.3 μM and 18.7 μM, respectively, in human TRPA1 calcium influx assays [2]. The compound is commercially available at ≥98% purity (HPLC), supplied as a solid soluble to ≥76 mg/mL in DMSO . TCS 5861528 has been validated across multiple in vivo rodent models including diabetic hypersensitivity, postoperative pain, peripheral neuropathy, and allergic inflammation [3][4].

Why Generic TRPA1 Antagonist Substitution Cannot Replace TCS 5861528 in Research Protocols


TRPA1 antagonists represent a structurally and pharmacologically heterogeneous class: the xanthine derivative HC-030031, the oxime A-967079, the oxime AP-18, and TCS 5861528 differ substantially in species-dependent potency, selectivity against TRPV family channels, and in vivo dosing requirements [1]. HC-030031 requires 100–300 mg/kg for in vivo efficacy, while TCS 5861528 is effective at 10–30 mg/kg—an approximately 10-fold in vivo potency advantage that translates to reduced compound consumption and lower vehicle burden [2]. Moreover, TCS 5861528 demonstrates confirmed absence of TRPV1 agonism or antagonism up to 100 μM, whereas several older-generation TRPA1 antagonists show off-target TRPV1 modulation that confounds pain model interpretation [3]. Species-dependent potency differences further complicate substitution: TCS 5861528 exhibits an IC50 of 0.3 μM at rat TRPA1 versus 14.3 μM at human TRPA1, a 48-fold species differential that must be accounted for in translational study design and is not interchangeable with compounds having different species-selectivity profiles [4].

TCS 5861528 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


In Vivo Potency Advantage: TCS 5861528 Requires ~10-Fold Lower Dose Than HC-030031 for Antihyperalgesic Efficacy

TCS 5861528 demonstrates a substantial in vivo potency advantage over its structural parent HC-030031. In the streptozotocin-induced diabetic rat model, TCS 5861528 produced significant attenuation of mechanical hypersensitivity at 10 mg/kg i.p., with maximal effect (>50% elevation of paw pressure threshold) at 30 mg/kg [1]. By contrast, HC-030031 requires oral doses of 100–300 mg/kg to achieve comparable reversal of mechanical hypersensitivity in rat models of inflammatory and neuropathic pain [2]. This represents an approximately 10-fold in vivo potency difference, a relationship affirmed in independent reviews that describe Chembridge-5861528 as 'about 10 times more potent than HC-030031' [3]. The lower effective dose reduces total compound consumption per study, minimizes vehicle-related artifacts, and improves cost efficiency for long-term chronic dosing protocols.

TRPA1 antagonist in vivo potency diabetic neuropathy pain pharmacology

TRPV1 Selectivity Confirmed to 100 μM: Absence of Off-Target TRPV1 Modulation Differentiates TCS 5861528 from Multimodal TRP Modulators

TCS 5861528 was tested for activity at the closely related TRPV1 channel and showed no TRPV1 channel agonism and no TRPV1 channel antagonism at concentrations up to 100 μM [1]. This is a critical differentiation from less selective TRP channel ligands that exhibit dual TRPA1/TRPV1 activity, which can confound pain phenotype interpretation. By comparison, the TRPA1 antagonist AP-18 has been reported to show off-target effects at higher concentrations, and several TRPA1 screening hits from early HTS campaigns exhibited TRPV1 cross-reactivity that required medicinal chemistry optimization to resolve [2]. TCS 5861528's clean TRPV1 profile at concentrations approximately 5–7× its human TRPA1 IC50 provides a defined window for TRPA1-selective interrogation in vitro and ex vivo.

TRPA1 selectivity TRPV1 counter-screening ion channel pharmacology pain target validation

Disease-Modifying Nerve Fiber Preservation: 28-Day TCS 5861528 Treatment Prevents Diabetic Axon Reflex Loss Versus Vehicle Baseline

In a 28-day streptozotocin-induced diabetic rat study, prolonged treatment with TCS 5861528 significantly reduced diabetes-induced attenuation of the cutaneous axon reflex and prevented loss of substance P-like immunoreactive nerve fibers compared to vehicle-treated diabetic controls [1]. This disease-modifying outcome distinguishes TCS 5861528 from purely symptomatic TRPA1 antagonists such as HC-030031, which has been characterized primarily for acute antihyperalgesic effects rather than structural neuroprotection [2]. The study also demonstrated that endogenous diabetic metabolites (4-HNE and methylglyoxal) produce sustained TRPA1 activation via patch clamp and calcium imaging, establishing a mechanistic basis for the disease-modifying effect [1]. No comparable 28-day nerve preservation data are available in the published literature for HC-030031, A-967079, or AP-18.

diabetic peripheral neuropathy disease modification nerve fiber preservation TRPA1 antagonist

Species-Dependent Potency Differential: 48-Fold More Potent at Rat TRPA1 (IC50 0.3 μM) Than Human TRPA1 (IC50 14.3 μM) Defines Translational Study Design Parameters

TCS 5861528 exhibits a pronounced species-dependent potency difference that must be factored into experimental design. In rat TRPA1-transfected HEK293 cells, TCS 5861528 blocks TRPA1 channels with an IC50 of 0.3 μM [1], compared to 14.3 μM against human TRPA1 for AITC-evoked calcium influx [2]. This 48-fold species differential (rat IC50 = 0.3 μM; human IC50 = 14.3 μM) is in contrast to A-967079, which shows the opposite species bias: 67 nM at human TRPA1 versus 289 nM at rat TRPA1 (4.3-fold more potent at human) [3], and AP-18, which displays a more balanced profile: 3.1 μM human, 4.5 μM mouse [3]. TCS 5861528's rat-preferred potency profile makes it particularly suitable for rodent in vivo efficacy studies where lower local concentrations at target tissues are anticipated, but requires careful dose extrapolation when interpreting results for human translational relevance.

species selectivity rat TRPA1 human TRPA1 translational pharmacology potency differential

Cross-Model In Vivo Validation: TCS 5861528 Demonstrates Efficacy Across Diabetic, Postoperative, Neuropathic, and Allergic Inflammation Models Versus Gabapentin Benchmark

TCS 5861528 has been validated across four distinct preclinical disease models, a breadth of in vivo characterization exceeding that of most research-grade TRPA1 antagonists. In the streptozotocin-induced diabetic rat, TCS 5861528 (30 mg/kg i.p. twice daily for 7–10 days) significantly attenuated development of mechanical hypersensitivity [1]. In a rat postoperative pain model, TCS 5861528 (10–30 mg/kg i.p.) reduced guarding pain and mechanical hypersensitivity [2]. In a spared nerve injury (SNI) model of peripheral neuropathy, TCS 5861528 (30 mg/kg i.p.) attenuated tactile allodynia comparably to the clinical standard gabapentin [3]. In a murine ovalbumin-induced allergic conjunctivitis model, TCS 5861528 alleviated clinical signs in wild-type mice to a level comparable to TRPA1-deficient mice [4]. By contrast, HC-030031's published in vivo profile is concentrated primarily on acute inflammatory and formalin-induced pain models, while A-967079 has limited published disease-model breadth outside of inflammatory and osteoarthritis pain.

preclinical pain models diabetic neuropathy postoperative pain neuropathic pain allergic inflammation

TCS 5861528 Optimal Application Scenarios: Evidence-Driven Research Use Cases for Procurement Decision-Making


Diabetic Peripheral Neuropathy Pathogenesis Studies Requiring Disease-Modifying Endpoints

Investigators studying the role of TRPA1 in diabetic neuropathy progression should select TCS 5861528 over HC-030031 or A-967079 because it is the only TRPA1 antagonist with published 28-day disease-modifying data demonstrating preservation of cutaneous nerve fiber function and substance P immunoreactivity in streptozotocin-induced diabetic rats [1]. The 30 mg/kg i.p. twice-daily regimen is validated, and the rat-preferring potency (IC50 0.3 μM at rat TRPA1) ensures robust target engagement at the administered dose [2]. This scenario cannot be addressed with HC-030031, which lacks chronic neuroprotection data, or with A-967079, which has weaker rodent potency.

Rodent In Vivo Pain Pharmacology Requiring Cost-Efficient Chronic Dosing

For laboratories conducting chronic pain studies in rats or mice, TCS 5861528 offers a 10-fold in vivo potency advantage over HC-030031 (effective at 10–30 mg/kg vs 100–300 mg/kg), directly translating to lower compound procurement costs per study and reduced vehicle-related artifacts [3]. TCS 5861528's solubility of ≥76 mg/mL in DMSO facilitates flexible formulation, and its room-temperature storage stability simplifies long-term inventory management . This scenario applies to diabetic hypersensitivity, postoperative pain, and neuropathic pain models, all of which have published TCS 5861528 protocols.

TRPA1-Selective Target Validation Requiring Exclusion of TRPV1 Confounds

When the experimental objective is to isolate TRPA1-mediated mechanisms from TRPV1-mediated effects, TCS 5861528 is preferable to less-characterized TRPA1 ligands because it has been explicitly counter-screened and shows no TRPV1 agonism or antagonism up to 100 μM [4]. This clean selectivity window (5–7× the human TRPA1 IC50, >300× the rat TRPA1 IC50) enables confident interpretation of calcium imaging, patch clamp, and in vivo pain behavior data without the confounding TRPV1 cross-talk observed with earlier generation TRPA1 screening hits [5].

Allergic Inflammation and Itch Research Leveraging TCS 5861528's Non-Pain TRPA1 Pharmacology

TCS 5861528 is validated beyond classical pain models: it alleviated ovalbumin-induced allergic conjunctivitis in wild-type mice to a level comparable with TRPA1-deficient mice, attenuated paw edema and IL-4 production, and reduced LTB4-induced superoxide generation by 56% [6][7]. This breadth positions TCS 5861528 as the TRPA1 antagonist of choice for researchers exploring the intersection of TRPA1, allergic inflammation, and itch—applications for which HC-030031 and A-967079 have comparatively limited published evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tcs 5861528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.